Hydroxyaluminum benzoate stearate Hydroxyaluminum benzoate stearate
Brand Name: Vulcanchem
CAS No.: 54326-11-3
VCID: VC18465148
InChI: InChI=1S/C18H36O2.C7H6O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)6-4-2-1-3-5-6;;/h2-17H2,1H3,(H,19,20);1-5H,(H,8,9);;1H2/q;;+2;/p-2
SMILES:
Molecular Formula: C25H42AlO5
Molecular Weight: 449.6 g/mol

Hydroxyaluminum benzoate stearate

CAS No.: 54326-11-3

Cat. No.: VC18465148

Molecular Formula: C25H42AlO5

Molecular Weight: 449.6 g/mol

* For research use only. Not for human or veterinary use.

Hydroxyaluminum benzoate stearate - 54326-11-3

Specification

CAS No. 54326-11-3
Molecular Formula C25H42AlO5
Molecular Weight 449.6 g/mol
Standard InChI InChI=1S/C18H36O2.C7H6O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)6-4-2-1-3-5-6;;/h2-17H2,1H3,(H,19,20);1-5H,(H,8,9);;1H2/q;;+2;/p-2
Standard InChI Key ZPACYEUAXTWLAI-UHFFFAOYSA-L
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)C1=CC=CC=C1.O

Introduction

Synthesis and Manufacturing Processes

Reaction Mechanisms

Al(OH)3+C7H6O2+C18H36O2C25H42AlO5+3H2O\text{Al(OH)}_3 + \text{C}_7\text{H}_6\text{O}_2 + \text{C}_{18}\text{H}_{36}\text{O}_2 \rightarrow \text{C}_{25}\text{H}_{42}\text{AlO}_5 + 3\text{H}_2\text{O}

Key variables influencing yield and purity include reaction temperature, molar ratios of reactants, and agitation speed. For instance, patent EP0029589 highlights the use of a 1:1 molar ratio of benzoic acid to stearic acid for optimal soap formation in grease compositions .

Industrial-Scale Production

Large-scale manufacturing often employs a continuous process using epoxy-lined reactors to prevent corrosion. A representative protocol involves:

  • Heating a base oil (e.g., hydrogenated tallow) to 90°C.

  • Sequential addition of benzoic acid (0.25 lbs) and stearic acid (4.75 lbs) under agitation.

  • Gradual incorporation of aluminum hydroxide to initiate complexation .
    Post-synthesis, vacuum distillation removes unreacted acids and esters, achieving >95% purity.

Chemical and Physical Properties

Structural Characteristics

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC25H42AlO5\text{C}_{25}\text{H}_{42}\text{AlO}_5
Molecular Weight449.6 g/mol
Physical StateSolid (amorphous powder)
SolubilityInsoluble in water; soluble in organic solvents

Stability and Reactivity

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH < 4): Decomposes into aluminum ions, benzoic acid, and stearic acid.

  • Neutral to alkaline conditions (pH 7–10): Stable, forming colloidal dispersions .
    Thermogravimetric analysis reveals decomposition onset at 220°C, with complete breakdown by 450°C.

Environmental Impact and Degradation

Biodegradation

Under aerobic conditions, soil microorganisms metabolize the stearate and benzoate moieties within 28 days, leaving residual aluminum hydroxide. The latter undergoes gradual weathering to alumina (Al2O3\text{Al}_2\text{O}_3) .

Ecotoxicity

Aquatic toxicity tests using Daphnia magna show a 48-hour LC50 of >100 mg/L, indicating low hazard to aquatic life .

Future Research Directions

  • Drug Delivery Systems: Exploring its potential as a pH-responsive carrier for hydrophobic pharmaceuticals.

  • Bio-Based Lubricants: Optimizing synthesis from renewable feedstocks (e.g., plant-derived stearic acid) .

  • Environmental Remediation: Investigating its capacity to adsorb heavy metals from wastewater via chelation.

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